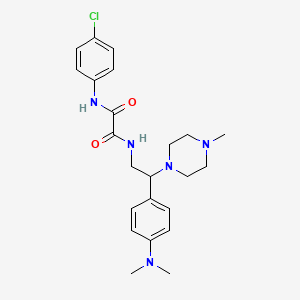

N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

This compound is a substituted oxalamide featuring an N1-4-chlorophenyl group and an N2-ethyl chain substituted with 4-(dimethylamino)phenyl and 4-methylpiperazinyl moieties.

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN5O2/c1-27(2)20-10-4-17(5-11-20)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-19-8-6-18(24)7-9-19/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAUUUGLLLSKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 899956-69-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C20H25ClN4O2

- Molecular Weight : 388.9 g/mol

- Structural Features : The compound contains a piperazine ring, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives containing oxalamide moieties showed promising results against various cancer cell lines, suggesting that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate to strong antibacterial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, where lower MIC values indicated higher potency .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it showed strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The compound's IC50 values were significantly lower than those of standard inhibitors, indicating its potential as a therapeutic agent .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine group enhances its ability to cross biological membranes and interact with central nervous system targets, contributing to its neuropharmacological effects .

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Screening : A comparative study evaluated the antimicrobial efficacy of several oxalamide derivatives against common pathogens. This compound was among the most potent compounds tested, particularly against Gram-positive bacteria .

Research Findings Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Anticancer | MTT Assay | Significant cytotoxicity against various cancer cell lines |

| Antimicrobial | MIC Assay | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |

| Enzyme Inhibition | AChE Inhibition Assay | IC50 values significantly lower than standard inhibitors |

Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

- N1-substituent : 4-chlorophenyl (electron-withdrawing group).

- N2-substituent: A branched ethyl chain with 4-(dimethylamino)phenyl (electron-donating group) and 4-methylpiperazine (basic, polar group).

Comparison Table of Oxalamide Derivatives

*Note: Exact molecular formula/weight for the target compound is inferred based on structural analogs.

Functional Insights from Analogous Compounds

- Antimicrobial Potential: GMC-3 () shares the N1-4-chlorophenyl group with the target compound, suggesting that halogenation may enhance antimicrobial activity. However, the absence of a piperazine ring in GMC-3 likely reduces its solubility compared to the target compound .

- Metabolic Stability: Oxalamides like those in –7 (flavoring agents) are metabolized via hydrolysis and oxidative pathways.

- Receptor Binding: Piperazine-containing compounds (e.g., –10) often target CNS receptors (e.g., dopamine D3). The 4-methylpiperazine in the target compound could enhance affinity for similar targets, though substituents like 4-(dimethylamino)phenyl may modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.